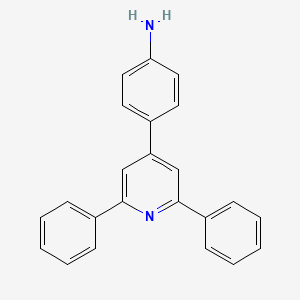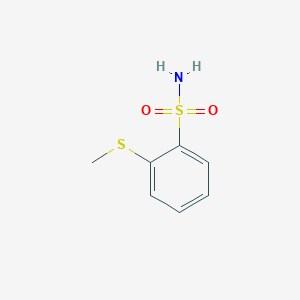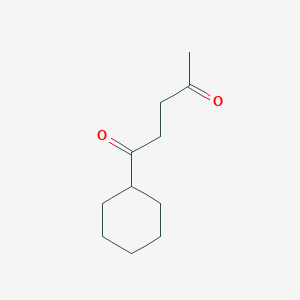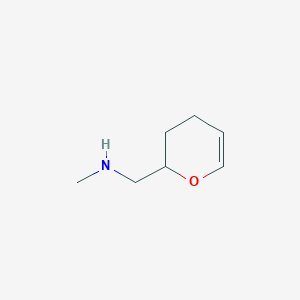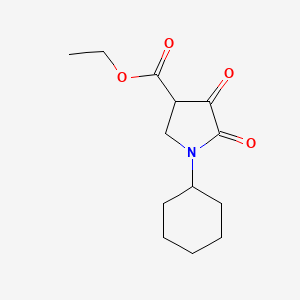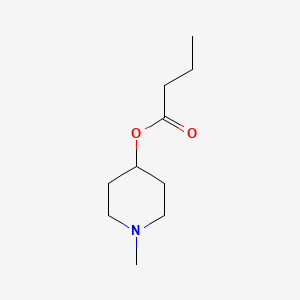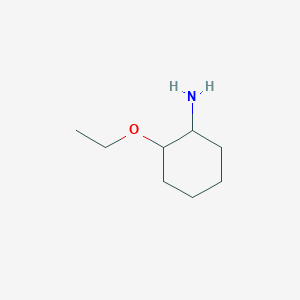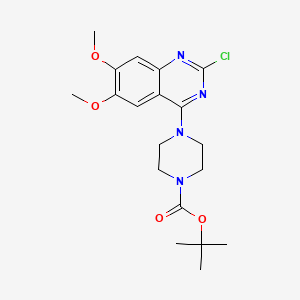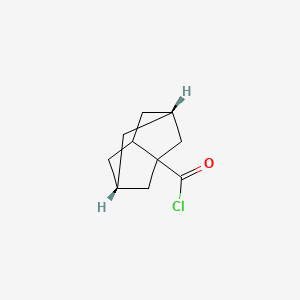![molecular formula C16H16O B8734492 2',4',6'-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8734492.png)
2',4',6'-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’,6’-Trimethylbiphenyl-3-carbaldehyde is an organic compound characterized by the presence of three methyl groups attached to a biphenyl structure, with an aldehyde functional group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’-Trimethylbiphenyl-3-carbaldehyde typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2’,4’,6’-trimethylbiphenyl with an appropriate acylating agent, such as formyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of 2’,4’,6’-Trimethylbiphenyl-3-carbaldehyde may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The aldehyde group in 2’,4’,6’-Trimethylbiphenyl-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the biphenyl ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 2’,4’,6’-Trimethylbiphenyl-3-carboxylic acid.
Reduction: 2’,4’,6’-Trimethylbiphenyl-3-methanol.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
2’,4’,6’-Trimethylbiphenyl-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2’,4’,6’-Trimethylbiphenyl-3-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the biphenyl structure can interact with hydrophobic regions of biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
2,4,6-Trimethylphenol: Shares the trimethyl substitution pattern but lacks the biphenyl structure and aldehyde group.
2,4,6-Trimethylbenzaldehyde: Similar in having an aldehyde group and trimethyl substitution but differs in the absence of the biphenyl structure.
2,4,6-Trimethylbiphenyl: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
Uniqueness: 2’,4’,6’-Trimethylbiphenyl-3-carbaldehyde is unique due to the combination of the biphenyl structure with the aldehyde functional group and trimethyl substitution
Properties
Molecular Formula |
C16H16O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)benzaldehyde |
InChI |
InChI=1S/C16H16O/c1-11-7-12(2)16(13(3)8-11)15-6-4-5-14(9-15)10-17/h4-10H,1-3H3 |
InChI Key |
SIAIYLSMIRVVMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CC(=C2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


